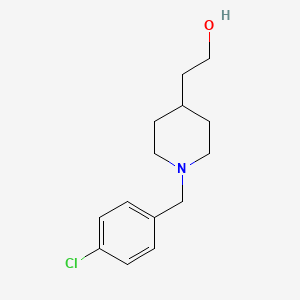
2-(1-(4-Chlorobenzyl)piperidin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-Chlorobenzyl)piperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a chlorobenzyl group and an ethan-1-ol moiety. It is used in various research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Chlorobenzyl)piperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethan-1-ol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the piperidine ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dechlorinated or modified piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(1-(4-Chlorobenzyl)piperidin-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-(4-Chlorobenzyl)piperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-Chlorobenzyl)piperidin-4-yl)ethan-1-ol: Similar structure with a different position of the chlorine atom on the benzyl group.
2-(Piperidin-4-yl)ethan-1-ol: Lacks the chlorobenzyl group, resulting in different chemical properties and reactivity.
2-(Piperazin-1-yl)ethan-1-ol: Contains a piperazine ring instead of a piperidine ring, leading to different biological activities.
Uniqueness
2-(1-(4-Chlorobenzyl)piperidin-4-yl)ethan-1-ol is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This structural feature allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H20ClNO |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]ethanol |
InChI |
InChI=1S/C14H20ClNO/c15-14-3-1-13(2-4-14)11-16-8-5-12(6-9-16)7-10-17/h1-4,12,17H,5-11H2 |
InChI Key |
RFZNFCJWJCJGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


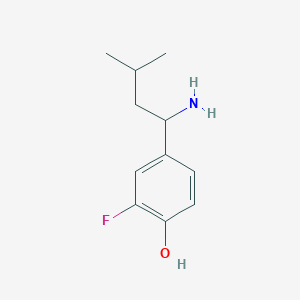
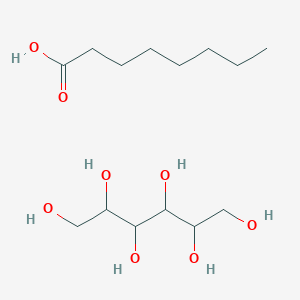
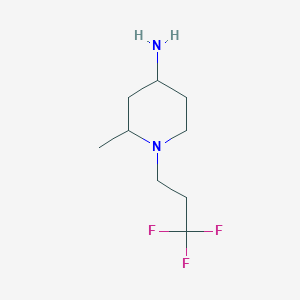
![4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339827.png)
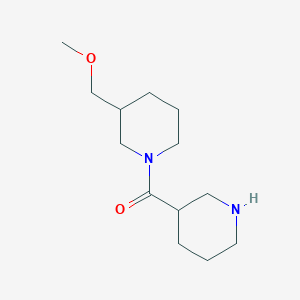
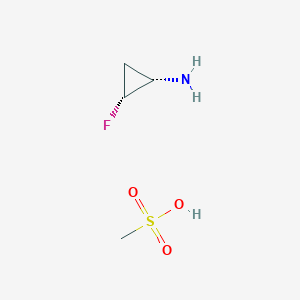
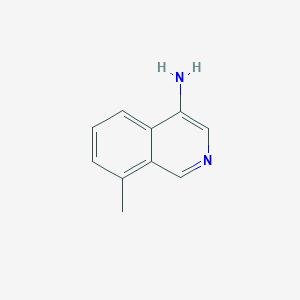
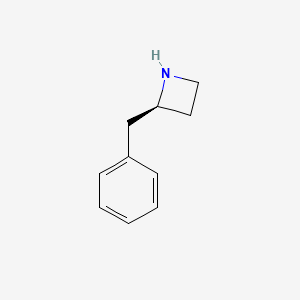
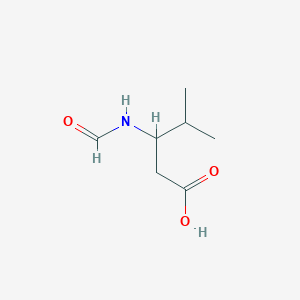
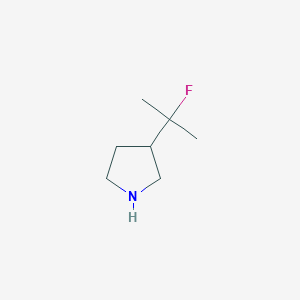
![2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B13339865.png)
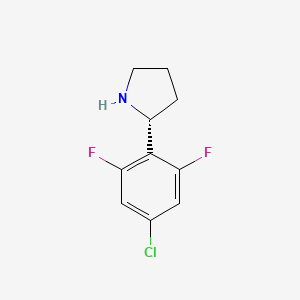
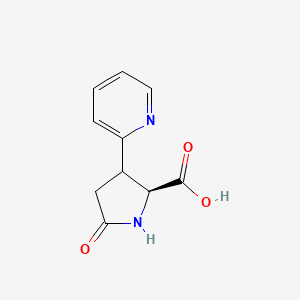
![6-bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13339887.png)
